(6-Hydroxy-4-nitropyridin-2-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Hydroxy-4-nitropyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with hydroxy, nitro, and acetic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxy-4-nitropyridin-2-YL)acetic acid typically involves the nitration of pyridine derivatives followed by functional group transformations. One common method involves the reaction of pyridine with nitric acid to introduce the nitro group, followed by hydroxylation and acetic acid substitution . The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(6-Hydroxy-4-nitropyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, ketones, and various substituted pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6-Hydroxy-4-nitropyridin-2-YL)acetic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
Its derivatives may exhibit biological activities such as antimicrobial or anti-inflammatory properties .
Medicine
In medicine, this compound derivatives are being explored for their therapeutic potential. They may serve as lead compounds in drug discovery programs targeting various diseases .
Industry
Industrially, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various manufacturing processes .
Wirkmechanismus
The mechanism of action of (6-Hydroxy-4-nitropyridin-2-YL)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxy and acetic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitropyridine-2-carboxylic acid
- 6-Hydroxy-2-nitropyridine
- 2-Amino-4-nitropyridine
Uniqueness
(6-Hydroxy-4-nitropyridin-2-YL)acetic acid is unique due to the presence of both hydroxy and nitro groups on the pyridine ring, along with an acetic acid moiety. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C7H6N2O5 |
---|---|
Molekulargewicht |
198.13 g/mol |
IUPAC-Name |
2-(4-nitro-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6N2O5/c10-6-3-5(9(13)14)1-4(8-6)2-7(11)12/h1,3H,2H2,(H,8,10)(H,11,12) |
InChI-Schlüssel |
VSLKPRQSDADGJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(NC1=O)CC(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.